![molecular formula C7H14ClN B1531497 2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride CAS No. 2098160-64-4](/img/structure/B1531497.png)

2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride

Descripción general

Descripción

“2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride” is a chemical compound. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized using different strategies . One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

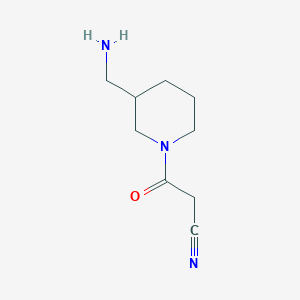

Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of pyrrolidine derivatives, like “this compound”, can be influenced by the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Chemical Reactions Analysis

The reactivity of pyrrolidine and its derivatives can be influenced by various factors . The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring are some of the factors that enhance the reactivity of this saturated scaffold .

Aplicaciones Científicas De Investigación

Identification and Derivatization of Cathinones

This compound has been examined in the context of identifying and derivatizing selected cathinones, a class of substances with significant pharmacological potential. Spectroscopic studies, including GC-MS, IR, NMR, and single crystal X-ray diffraction methods, have been employed to examine the properties of novel hydrochloride salts of cathinones, showcasing the relevance of pyrrolidine derivatives in forensic science and drug discovery (Nycz, Paździorek, Małecki, & Szala, 2016).

Pyrrolidines in [3+2] Cycloaddition Reactions

The compound's utility extends to its role in pyrrolidines synthesis through [3+2] cycloaddition reactions, highlighting its importance in the development of new synthetic methodologies for constructing biologically active heterocycles. These compounds find applications in medicine as therapeutic agents and in industry as dyes or agrochemical substances (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022).

Synthesis and Crystal Structures of Complexes

The compound has been investigated for its potential in forming bidentate and tridentate ligands with palladium(II) and mercury(II), illustrating its versatility in coordination chemistry. These complexes have been characterized by NMR spectroscopy and single crystal X-ray diffraction, indicating its potential in developing new materials and catalysis processes (Singh, Singh, Sharma, Drake, Hursthouse, & Light, 2003).

Pharmacological Characterization

Although not directly relevant to the requested compound, research on closely related pyrrolidine derivatives has provided insights into their pharmacological characterization, revealing high affinity for specific receptors and potential applications in treating depression and addiction disorders. These studies underscore the importance of pyrrolidine derivatives in medicinal chemistry (Grimwood et al., 2011).

Electrochemical and Thermal Properties

Investigations into the electrochemical and thermal properties of N-substituted poly(bis-pyrrole) films based on pyrrolidine derivatives have revealed exciting electrochromic and ion receptor properties. These findings open avenues for practical applications in metal recovery and ion sensing, further demonstrating the compound's utility in materials science (Mert, Demir, & Cihaner, 2013).

Direcciones Futuras

Pyrrolidines and their derivatives are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, the exploration of pyrrolidine derivatives, including “2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride”, is expected to continue in the future .

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring, such as 2-[(1e)-prop-1-en-1-yl]pyrrolidine hydrochloride, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives have been reported to interact with their targets due to their stereochemistry and the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Análisis Bioquímico

Biochemical Properties

The pyrrolidine ring, a core structure of 2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride, is known to interact with various enzymes, proteins, and other biomolecules . For instance, pyrrolidine-2,5-dione, a derivative of pyrrolidine, has been evaluated for its inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These interactions can influence the biochemical reactions in which this compound is involved.

Cellular Effects

While specific cellular effects of this compound are not well-documented, pyrrolidine derivatives are known to exhibit a wide range of biological activities. These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These effects suggest that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. Some pyrrolidine alkaloids are known to exert toxic effects on animal organs. For instance, bgugaine and irniine are known to cause renal injuries, whereas nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. Pyrrolidine derivatives are known to interact with various enzymes and cofactors, which could influence metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

2-[(E)-prop-1-enyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-4-7-5-3-6-8-7;/h2,4,7-8H,3,5-6H2,1H3;1H/b4-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEFEPRXAQMIAP-VEELZWTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531424.png)

![5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine](/img/structure/B1531428.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531434.png)